molecular formula C21H21N3O2 B2402476 N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-3,3-diphenylpropanamide CAS No. 2191265-84-4

N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-3,3-diphenylpropanamide

Cat. No.: B2402476
CAS No.: 2191265-84-4
M. Wt: 347.418
InChI Key: DTFHJVLXDQIEAR-UHFFFAOYSA-N
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Description

N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-3,3-diphenylpropanamide is a complex organic compound that features a pyrimidine ring, a diphenylpropanamide moiety, and an ethyl linker

Mechanism of Action

Future Directions

Pyrimidine-based compounds have shown promising results in various fields, especially in medicinal chemistry. They have potential applications in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury . Future research could focus on developing novel pyrimidine-based compounds with enhanced biological activities and minimal toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-3,3-diphenylpropanamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as ZnCl2 or Cu-catalysts, and solvents like dimethylformamide (DMF) or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent recycling and the use of environmentally benign catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-3,3-diphenylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrimidine ring can yield pyrimidine N-oxides, while reduction can lead to the formation of reduced pyrimidine derivatives .

Scientific Research Applications

N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-3,3-diphenylpropanamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-3-phenylpropanamide
  • N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-3,3-diphenylbutanamide
  • N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-3,3-diphenylpentanamide

Uniqueness

N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-3,3-diphenylpropanamide is unique due to its specific combination of a pyrimidine ring, an ethyl linker, and a diphenylpropanamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[2-(2-oxopyrimidin-1-yl)ethyl]-3,3-diphenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c25-20(22-13-15-24-14-7-12-23-21(24)26)16-19(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-12,14,19H,13,15-16H2,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTFHJVLXDQIEAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)NCCN2C=CC=NC2=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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